3-(methylsulfonyl)-2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
Description
This compound features a central imidazolidine-2-one core substituted with a methylsulfonyl group at the 3-position and a carboxamide linker connected to a pyrazole-thiophene moiety. The methylsulfonyl group enhances polarity and metabolic stability, while the thiophene-pyrazole unit may contribute to π-π stacking interactions in biological targets. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite for refinement and analysis .
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-25(22,23)19-8-7-18(14(19)21)13(20)15-4-6-17-5-2-12(16-17)11-3-9-24-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMZIJIGDDBNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(methylsulfonyl)-2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide, identified by its CAS number 2034381-75-2, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.5 g/mol. The structure features an imidazolidine ring with a methylsulfonyl group and a thiophen-pyrazole moiety, which are critical for its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, derivatives containing thiazolidine rings have shown significant cytotoxic effects against glioblastoma multiforme cells. In vitro assays indicated that certain derivatives exhibited over 50% inhibition of cell viability at concentrations around 50 μM .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For example, related compounds have demonstrated inhibitory activity against butyrylcholinesterase (BChE), with IC50 values comparable to standard inhibitors like physostigmine . Such enzyme inhibition suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the presence of the methylsulfonyl and thiophen groups suggests that it may interact with various biological targets, including:
- Enzymatic pathways : Compounds with similar structures have been shown to modulate enzyme activities, potentially affecting metabolic pathways related to cancer and neurodegeneration.
- Cell signaling : The imidazolidine framework may influence cell signaling pathways, possibly through interactions with receptors or other proteins involved in cellular communication.
Case Study 1: Antitumor Screening
In a study conducted by Da Silva et al., several thiazolidinone derivatives were synthesized and screened for antitumor activity. Among these, compounds with structural similarities to our target compound showed promising results in reducing the viability of glioblastoma cells .
Case Study 2: Enzyme Inhibition Profile
A detailed analysis of related pyrazole derivatives revealed their potential as selective inhibitors of BChE. The study highlighted that modifications to the thiophen moiety significantly influenced inhibitory potency, suggesting that similar modifications could enhance the activity of this compound against targeted enzymes .
Comparative Analysis Table
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Antitumor | 25 | Glioblastoma |
| Compound B | BChE Inhibition | 46.42 | BChE |
| Target Compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with four analogs (derived from –4), focusing on structural features, physicochemical properties, and synthetic strategies.
Structural Features
Key Observations :
- The methylsulfonyl group offers stronger electron-withdrawing effects compared to the sulfamoyl group in , which may improve oxidative stability but reduce hydrogen-bonding capacity.
- The thiophene-pyrazole unit provides a planar aromatic system distinct from the fluorophenyl or pyrimidinyl groups, influencing hydrophobic interactions.
Physicochemical Properties (Inferred)
Q & A
Q. Methodology :
- In vitro ADME screening : Microsomal stability assays (human liver microsomes, 1 hr incubation) .
- In vivo pharmacokinetics : Oral bioavailability studies in rodents (Cₘₐₓ > 1 µM at 10 mg/kg dose) .
What experimental controls are critical for reproducibility in biological assays?
Advanced Question
- Positive controls : Use staurosporine (kinase inhibition) or doxorubicin (cytotoxicity) to validate assay sensitivity .
- Negative controls : Include DMSO vehicle (≤0.1% v/v) to rule out solvent effects .
- Dose-response curves : 8–10 concentration points (e.g., 0.1–100 µM) with triplicate measurements to calculate robust IC₅₀ values .
How to resolve spectral ambiguities in characterization?
Advanced Question
- Overlapping NMR peaks : Use 2D techniques (e.g., HSQC, COSY) to assign protons in congested regions (e.g., δ 3.5–4.5 ppm for ethyl linker) .
- Mass spectrometry fragmentation : Compare with in silico fragmentation patterns (e.g., m/z 320.08 for imidazolidine core cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
